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molecular formula C5H4ClFN2O B1590447 2-Chloro-5-fluoro-4-methoxypyrimidine CAS No. 37554-70-4

2-Chloro-5-fluoro-4-methoxypyrimidine

Cat. No. B1590447
M. Wt: 162.55 g/mol
InChI Key: HLVJKADQILYNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206183B2

Procedure details

To a mixture of sodium (450 mg, 19 mmol) in methanol (20 mL) was added a solution of 2,4-dichloro-5-fluoropyrimidine (3.25 g, 19 mmol) in methanol (10 mL). The reaction mixture was stirred at room temperature overnight before being partitioned between water and diethyl ether. The organic phase was separated, washed with brine and evaporated to dryness to give the title compound as an orange oil (80%), which was used in the next step without further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[N:8]=[C:7](Cl)[C:6]([F:10])=[CH:5][N:4]=1.[CH3:11][OH:12]>>[Cl:2][C:3]1[N:8]=[C:7]([O:12][CH3:11])[C:6]([F:10])=[CH:5][N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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